Tovorafenib

Description

Tovorafenib is a selective type II RAF kinase inhibitor with anti-tumour activity. It was granted accelerated approval by the FDA, making it the first FDA approval of a systemic therapy for the treatment of pediatric low-grade glioma, with BRAF rearrangements. BRAF oncogenic mutations in cancers drive dysregulated cell growth, proliferation, and differentiation. This compound inhibits BRAF and blocks dysregulated signalling pathways related to cancer cell growth and survival.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Type II RAF Kinase Inhibitor, and Cytochrome P450 3A Inducer.

This compound is a small molecule inhibitor of RAF kinase and is used to treat children with relapsed or refractory low-grade glioma harboring a BRAF fusion or rearrangement. This compound is associated with a high rate of mild-to-moderate elevations in serum aminotransferase and bilirubin levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.

This compound is an orally available inhibitor of wild-type and certain mutant forms of A-Raf, B-Raf and C-Raf protein kinases, with potential antineoplastic activity. Upon administration, this compound inhibits Raf-mediated signal transduction pathways, which may lead to an inhibition of tumor cell growth. Raf protein kinases play a key role in the RAF/MEK/ERK signaling pathway, which is often deregulated in human cancers and plays a key role in tumor cell proliferation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

brain-penetrant RAF dimer antagonist

Properties

IUPAC Name |

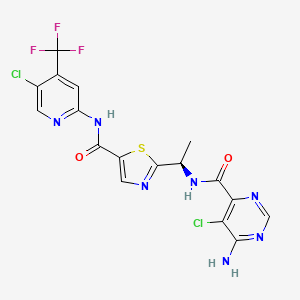

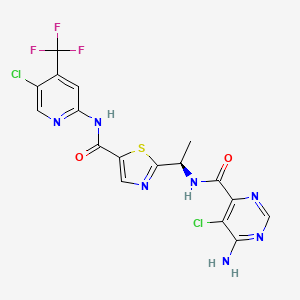

2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJHAFYPMOMGF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F3N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149011 | |

| Record name | BIIB-024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096708-71-2 | |

| Record name | Tovorafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096708712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tovorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIIB-024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tovorafenib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN90E4027M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tovorafenib: A Technical Guide to a Type II Pan-RAF Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tovorafenib (Ojemda™, formerly DAY101) is an oral, central nervous system (CNS)-penetrant, and highly selective type II pan-RAF kinase inhibitor.[1][2] It has demonstrated significant clinical activity in treating pediatric low-grade glioma (pLGG) harboring BRAF fusions, rearrangements, or V600 mutations, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA).[3][4] Unlike type I inhibitors, this compound effectively suppresses both monomeric and dimeric forms of RAF kinases without inducing paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway.[2][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, and details the experimental protocols used for its characterization.

Mechanism of Action

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[7] The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases (ARAF, BRAF, CRAF).[7] Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[7] Oncogenic alterations in this pathway, particularly mutations or fusions involving the BRAF gene, lead to constitutive pathway activation and are drivers in many human cancers.[6][7]

Type II RAF Inhibition: The DFG-out Conformation

RAF kinase inhibitors are classified based on their binding mode to the kinase domain.[8] this compound is a Type II inhibitor, meaning it binds to the inactive conformation of the RAF kinase.[8] Specifically, it targets the kinase when the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is in a "DFG-out" conformation.[8] This binding mode allows the inhibitor to occupy a hydrophobic pocket adjacent to the ATP-binding site, effectively locking the kinase in an inactive state.[8] This contrasts with Type I inhibitors (e.g., vemurafenib), which bind to the active "DFG-in" conformation.[2]

Inhibition of RAF Monomers and Dimers

A key feature of this compound is its ability to inhibit both RAF monomers and dimers.[6] This is particularly important for cancers driven by BRAF fusions or RAS mutations, which lead to the formation of constitutively active RAF dimers.[2] Type I inhibitors, which primarily target BRAF V600E monomers, can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting RAF dimerization.[2][6] this compound's mechanism avoids this paradoxical activation, making it effective against a broader range of RAF alterations, including fusions like KIAA1549:BRAF common in pLGG.[4][6]

Preclinical and Clinical Data

Data Presentation

Quantitative data for this compound's biochemical potency, pharmacokinetics, and clinical efficacy are summarized below.

Table 1: Biochemical Potency of this compound Against RAF Kinases

| Target Kinase | IC₅₀ (nM) | Assay Conditions / Source |

|---|---|---|

| BRAFV600E | 7.1 | Biochemical kinase assay.[2][5] |

| BRAF (Wild-Type) | 10.1 | Biochemical kinase assay.[2][5] |

| CRAF (Wild-Type) | 0.7 | Biochemical kinase assay.[2][5] |

| BRAFV600E | 248 | Kinase activity assay.[9] |

| KIAA1549:BRAF | 190 | Kinase activity assay.[9] |

| ARAF | 55 | TR-FRET binding assay; noted as ARAF-sparing. |

Note: Discrepancies in IC₅₀ values may arise from different assay conditions, constructs, and methodologies used across studies.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

|---|---|---|

| Absorption | ||

| Tₘₐₓ (Time to Peak) | ~3 hours | Median time to achieve peak plasma concentration.[10] |

| Time to Steady State | ~12 days | Following once-weekly dosing.[8][10] |

| Distribution | ||

| Vd (Volume of Distribution) | 60 L/m² | Apparent volume of distribution.[8] |

| Protein Binding | 97.5% | In vitro human plasma protein binding.[8] |

| Metabolism | ||

| Primary Pathways | Aldehyde oxidase, CYP2C8 | Metabolized to a minor extent by CYP3A, CYP2C9, and CYP2C19.[8][11] |

| Elimination | ||

| Terminal Half-life (t½) | ~56 hours | [8] |

| Clearance | 0.7 L/h/m² | Apparent clearance.[8] |

| Excretion | Feces (65%), Urine (27%) | Following a single radiolabeled oral dose.[8] |

| Exposure (Steady State) | ||

| Cₘₐₓ (Max Concentration) | 6.9 µg/mL | [8] |

| AUC (Area Under Curve) | 508 µg*h/mL |[8] |

Table 3: Clinical Efficacy in pLGG (FIREFLY-1 Trial, Arm 1)

| Efficacy Endpoint | Result | Data Cutoff / Notes |

|---|---|---|

| Patient Population | 77 patients (ages 6 mo - 25 yrs) | Relapsed/progressive pLGG with BRAF alteration. |

| Prior Therapies | Median of 3 prior lines | Heavily pre-treated population.[3] |

| Overall Response Rate (ORR) | 64% - 67% | Assessed by RANO criteria via Independent Review.[3][12] |

| Clinical Benefit Rate (CBR) | 91% - 93% | Includes complete response, partial response, and stable disease.[3][12] |

| Median Duration of Treatment | 15.8 months | 66% of patients remained on treatment at cutoff.[12] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency (IC₅₀) of inhibitors against purified kinases.

Methodology:

-

Reagent Preparation:

-

Inhibitor: Prepare a 10-point serial dilution of this compound in 100% DMSO at 100x the final desired concentration.[13]

-

Kinase/Antibody Complex: Prepare a solution containing the purified RAF kinase (e.g., GST-tagged BRAF) and a Europium (Eu)-labeled anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14][15]

-

Tracer: Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive tracer at the desired concentration in kinase buffer.[16]

-

-

Assay Procedure:

-

Incubation and Detection:

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well. A decrease in this ratio indicates displacement of the tracer by the inhibitor.[16]

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to calculate the IC₅₀ value.[13]

-

Cellular Phospho-ERK (pERK) Modulation Assay (ELISA)

This assay quantifies the inhibition of RAF signaling within cancer cells by measuring the phosphorylation level of ERK, a downstream effector.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells harboring a BRAF alteration (e.g., BRAF V600E mutant melanoma cells) in 96-well culture plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified time (e.g., 1-6 hours).[18]

-

-

Cell Lysis:

-

Aspirate the culture medium. Lyse the cells directly in the wells by adding a lysis buffer (e.g., supplemented with protease and phosphatase inhibitors) and incubating on ice.[19]

-

-

ELISA Procedure (Sandwich ELISA):

-

Transfer cell lysates to a microplate pre-coated with a capture antibody specific for total ERK or phospho-ERK (pT202/Y204).[19][20]

-

Add a biotin-conjugated detection antibody specific for ERK or pERK.[20]

-

Add Avidin-conjugated Horseradish Peroxidase (HRP) and incubate.[20]

-

Wash the plate to remove unbound reagents.

-

Add a TMB substrate solution. The HRP enzyme will catalyze a color change.[20]

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[20]

-

-

Data Analysis:

-

Generate a standard curve using recombinant protein standards.

-

Determine the concentration of pERK and total ERK in each sample.

-

Normalize the pERK signal to the total ERK signal to account for differences in cell number. Plot the normalized pERK levels against inhibitor concentration to assess pathway inhibition.

-

In Vivo Tumor Xenograft Efficacy Study

Patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models are used to evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

-

Model Establishment:

-

Treatment:

-

Monitoring and Endpoints:

-

Measure tumor volume (e.g., using calipers) and mouse body weight twice weekly to monitor efficacy and toxicity, respectively.[22]

-

The primary endpoint is typically tumor growth inhibition or regression compared to the vehicle-treated control group.

-

-

Pharmacodynamic (PD) Analysis (Optional):

-

At the end of the study, tumors can be harvested at various time points post-dosing to analyze target engagement (e.g., pERK levels) by Western blot or ELISA.[2]

-

Conclusion

This compound is a rationally designed type II RAF inhibitor with a distinct mechanism of action that confers advantages over earlier-generation inhibitors. Its ability to inhibit RAF dimers without causing paradoxical pathway activation makes it a highly effective agent against cancers driven by BRAF fusions and mutations. Supported by robust preclinical data and compelling clinical efficacy in the FIREFLY-1 trial, this compound represents a significant therapeutic advance for pediatric patients with low-grade glioma, a population with high unmet medical need.[3] Ongoing and future studies will continue to define its role in oncology, both as a monotherapy and in combination with other targeted agents.[7]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Phase 1 study of the pan-RAF inhibitor this compound in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 3. Day One Announces Topline Data from Pivotal Phase 2 FIREFLY-1 Trial Demonstrating Meaningful Responses with this compound (DAY101) in Recurrent or Progressive Pediatric Low-Grade Glioma | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. publications.aap.org [publications.aap.org]

- 12. A Study to Evaluate this compound in Pediatric and Young Adult Participants With Relapsed or Progressive Low-Grade Glioma and Advance Solid Tumors [clin.larvol.com]

- 13. In vitro TR-FRET kinase assay [bio-protocol.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit [elkbiotech.com]

- 21. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Tovorafenib and BRAF V600E Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovorafenib (Ojemda™) is a first-in-class, oral, brain-penetrant, selective, type II pan-RAF kinase inhibitor. It has demonstrated significant clinical activity in treating pediatric low-grade gliomas (pLGG) harboring BRAF fusions or BRAF V600 mutations, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA) on April 23, 2024.[1][2][3] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action against the BRAF V600E mutation, a summary of preclinical and clinical data, detailed experimental protocols, and an exploration of its pharmacokinetic and safety profiles.

Introduction: The Challenge of BRAF-Altered Gliomas

Pediatric low-grade gliomas are the most common primary brain tumors in children.[4] A significant subset of these tumors is driven by alterations in the BRAF gene, most commonly KIAA1549:BRAF fusions and BRAF V600E point mutations.[4] These alterations lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and survival.[5] The BRAF V600E mutation, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF monomer that drives oncogenesis.[6] While first-generation type I RAF inhibitors have shown efficacy in BRAF V600E-mutant cancers like melanoma, their use in tumors with BRAF fusions is limited by paradoxical pathway activation.[1] this compound was developed as a type II RAF inhibitor to overcome this limitation and provide a potent therapeutic option for a wider range of BRAF-altered tumors.[3][6]

The MAPK Signaling Pathway and BRAF V600E

The RAS-RAF-MEK-ERK, or MAPK, pathway is a highly conserved signaling cascade essential for normal cellular function. Upon stimulation by growth factors, RAS activates the RAF kinase family (ARAF, BRAF, CRAF). Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[5]

The BRAF V600E mutation mimics the phosphorylated, active state of the kinase, leading to RAS-independent and continuous downstream signaling, promoting uncontrolled cell division.[6]

This compound: A Type II RAF Inhibitor

This compound is classified as a type II RAF kinase inhibitor. Unlike type I inhibitors (e.g., vemurafenib, dabrafenib) that bind to the active "DFG-in" conformation of the kinase, this compound binds to the inactive "DFG-out" conformation.[5] This distinct binding mode provides several key advantages:

-

Pan-RAF Inhibition: It effectively inhibits mutant BRAF V600E, wild-type BRAF, and wild-type CRAF.[7][8]

-

Inhibition of Dimers: It can suppress the activity of both monomeric (V600E) and dimeric (fusion-driven) forms of BRAF.[6][9]

-

No Paradoxical Activation: By stabilizing the inactive conformation, it avoids the paradoxical activation of the MAPK pathway in BRAF wild-type cells that is a known liability of type I inhibitors.[3][5] This is particularly crucial for treating BRAF fusion-positive tumors.[1]

Preclinical Evidence

This compound has demonstrated potent and selective activity in a range of preclinical models.

In Vitro Activity

In biochemical kinase assays, this compound showed potent inhibition against key RAF kinases.[9] It also exhibited antiproliferative activity in cellular assays against cancer cell lines harboring BRAF V600E and V600D mutations.[1][8]

| Target Kinase | IC₅₀ (nM) |

| BRAF V600E | 7.1[9] |

| Wild-Type BRAF | 10.1[9] |

| Wild-Type CRAF | 0.7[9] |

In Vivo Tumor Models

This compound has shown significant antitumor activity in various xenograft models. Studies in mice bearing intracranial tumors from cells expressing BRAF V600E or KIAA1549:BRAF fusions demonstrated good blood-brain barrier penetration and tumor regression.[1][10] In an AGK::BRAF fusion melanoma patient-derived xenograft (PDX) model, this compound treatment resulted in tumor regression at clinically relevant doses.[11][12][13] Conversely, it showed little to no antitumor activity in models driven by NF1 loss-of-function (NF1-LOF) mutations, where MAPK pathway activation occurs upstream of RAF.[6][12][13]

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol):

-

Enzyme and Substrate Preparation: Recombinant human BRAF V600E, wild-type BRAF, and wild-type CRAF kinases are purified. A substrate, such as inactive MEK1, is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.

-

Kinase Reaction: The kinase, substrate, and ATP are combined in microplate wells with varying concentrations of this compound or vehicle control (DMSO). The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated MEK1 is quantified using a detection method such as an antibody-based assay (e.g., HTRF, ELISA) or radiometric analysis with ³³P-ATP.

-

Data Analysis: The percentage of kinase inhibition relative to the vehicle control is calculated for each this compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study (Representative Protocol):

-

Cell Line/PDX Handling: BRAF V600E mutant human cancer cells (e.g., A375 melanoma) are cultured under standard conditions.

-

Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.

-

Tumor Implantation: A suspension of 5-10 million cells in Matrigel/PBS is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are measured with calipers until they reach a mean volume of 150-200 mm³. Mice are then randomized into treatment and control groups (n=8-10 per group).

-

Dosing: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at specified doses (e.g., 17.5 or 25 mg/kg).[13] The control group receives the vehicle alone.

-

Efficacy Assessment: Tumor volume and mouse body weight are measured twice weekly for the duration of the study (e.g., 14-28 days).[13] Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Pharmacodynamic Assessment: For satellite groups, tumors and plasma may be collected at various time points (e.g., 4, 8, 24 hours) after a single dose to assess target engagement by measuring levels of phosphorylated ERK (pERK) via Western blot or ELISA.[12]

-

Statistical Analysis: Differences in tumor growth between treatment and control groups are analyzed using appropriate statistical methods, such as a two-way ANOVA.

Clinical Efficacy: The FIREFLY-1 Trial

The pivotal evidence for this compound's efficacy comes from the multicenter, open-label, single-arm Phase 2 FIREFLY-1 (NCT04775485) trial.[1]

Study Design

-

Population: Patients aged 6 months to 25 years with relapsed or refractory pLGG harboring a BRAF fusion/rearrangement or BRAF V600 mutation.[1] Patients had received at least one prior line of systemic therapy.[1]

-

Intervention: this compound administered orally once weekly at a dose of 420 mg/m², with a maximum dose of 600 mg.[2][4]

-

Primary Endpoint: Overall Response Rate (ORR), assessed by a blinded independent review committee (IRC) based on Response Assessment in Neuro-Oncology (RANO) criteria.[4]

-

Key Secondary Endpoint: Duration of Response (DoR).[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. FDA grants accelerated approval to this compound for patients with relapsed or refractory BRAF-altered pediatric low-grade glioma | FDA [fda.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Clinical activity of pan-RAF inhibitor this compound in the registrational pediatric low-grade glioma arm of the phase 2 FIREFLY-1 (PNOC026) study. - ASCO [asco.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.aap.org [publications.aap.org]

- 8. FDA Approval Summary: this compound for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 study of the pan-RAF inhibitor this compound in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Tovorafenib's Inhibition of RAF Monomers and Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tovorafenib (DAY101/TAK-580) is a selective, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF kinase inhibitor that has demonstrated significant clinical activity, particularly in pediatric low-grade gliomas (pLGG) harboring BRAF fusions or V600E mutations. As a Type II inhibitor, this compound uniquely targets both monomeric and dimeric forms of RAF kinases, a critical feature that distinguishes it from earlier generation RAF inhibitors and allows it to circumvent key resistance mechanisms. This technical guide provides an in-depth overview of this compound's mechanism of action, with a focus on its inhibition of RAF monomers and dimers, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to RAF Signaling and this compound

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in RAS or RAF genes, is a common driver of oncogenesis.[2] The RAF kinase family consists of three isoforms: ARAF, BRAF, and CRAF.[3] While wild-type RAF kinases are activated through dimerization upon RAS binding, certain mutations, such as the common BRAF V600E mutation, lead to constitutively active monomers that signal independently of RAS.[1][2] Other alterations, like BRAF gene fusions, result in constitutively dimerized and active kinases.[3][4]

First-generation (Type I) RAF inhibitors were designed to target the active conformation of BRAF V600E monomers. However, their efficacy is limited by the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which is driven by the inhibitor-induced dimerization of RAF kinases.[1][5] this compound, a Type II RAF inhibitor, binds to the inactive "DFG-out" conformation of the kinase, enabling it to effectively inhibit both RAF monomers and dimers, thus avoiding paradoxical activation and addressing a broader range of RAF-driven cancers.[3][4][6]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been characterized as a pan-RAF inhibitor, though with differential potency across the three isoforms. Biochemical assays have been employed to determine its half-maximal inhibitory concentration (IC50) against various RAF kinases.

| Target | This compound IC50 (nM) | Reference(s) |

| BRAF (Wild-Type) | 10.1 | [7][8] |

| BRAF V600E Mutant | 7.1 | [7][8] |

| CRAF (Wild-Type) | 0.7 | [7][8] |

| ARAF | 55 | [9] |

| KIAA1549:BRAF Fusion | 190 | [10] |

Table 1: Biochemical IC50 values of this compound against various RAF kinases.

Notably, this compound demonstrates high potency against wild-type CRAF and the BRAF V600E mutant, with comparatively weaker activity against ARAF.[7][8][9] Its ability to inhibit the KIAA1549:BRAF fusion protein underscores its efficacy in cancers driven by RAF dimers.[10]

Signaling Pathways and Mechanism of Action

MAPK Signaling Pathway

The canonical MAPK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of RAS. RAS, in turn, recruits and activates RAF kinases, leading to the phosphorylation and activation of MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell growth and proliferation.

References

- 1. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The type II RAF inhibitor this compound in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Tovorafenib and Its Interplay with MAPK Pathway Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in genes like BRAF, is a hallmark of numerous cancers. Tovorafenib (OJEMDA™), a potent and selective Type II pan-RAF inhibitor, represents a significant advancement in targeting these oncogenic drivers. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its quantitative efficacy data, and detailed protocols for key experimental assays used in its characterization. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies.

Introduction to the MAPK Signaling Pathway

The MAPK pathway is a highly conserved kinase cascade that transduces extracellular signals to intracellular responses.[1] The canonical pathway, often referred to as the RAS-RAF-MEK-ERK pathway, is initiated by the activation of cell surface receptors like receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2][3] This leads to the activation of the small GTPase RAS.[3] Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, promoting their dimerization and activation.[4] The activated RAF proteins then phosphorylate and activate MEK1 and MEK2 (MAPKKs), which in turn phosphorylate and activate ERK1 and ERK2 (MAPKs).[2][5] Activated ERK translocates to the nucleus to phosphorylate various transcription factors, ultimately modulating gene expression to control critical cellular processes.[5]

Dysregulation of this pathway, often through activating mutations in BRAF (e.g., V600E) or gene fusions, leads to constitutive, RAS-independent signaling, driving uncontrolled cell proliferation and tumor growth.[6][7]

This compound: Mechanism of Action

This compound is an oral, central nervous system (CNS)-penetrant, selective Type II pan-RAF kinase inhibitor.[8][9] Unlike Type I inhibitors (e.g., vemurafenib) that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors like this compound bind to the inactive "DFG-out" conformation.[10][11] This distinct binding mode allows this compound to effectively inhibit both monomeric (e.g., BRAF V600E) and dimeric (e.g., BRAF fusions, wild-type RAF) forms of the kinase.[8][9]

A critical feature of this compound is its ability to avoid the "paradoxical activation" often seen with Type I inhibitors.[10] In cells with activated RAS, Type I inhibitors can promote the dimerization and activation of wild-type RAF isoforms, leading to unintended pathway stimulation. This compound's mechanism inhibits the RAF dimer, thus preventing this paradoxical effect and making it effective against tumors with BRAF fusions, which signal as obligate dimers.[4][7]

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. mesoscale.com [mesoscale.com]

- 4. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 7. pnas.org [pnas.org]

- 8. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

Tovorafenib: A Technical Guide to a Type II RAF Inhibitor Engineered to Avoid Paradoxical Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of tovorafenib, a type II RAF inhibitor, with a specific focus on how its unique properties circumvent the paradoxical activation of the MAPK signaling pathway, a significant limitation of earlier-generation RAF inhibitors. This document provides quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support research and development in the field of targeted cancer therapy.

Introduction: The Challenge of Paradoxical Activation in MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations in key components, most notably BRAF, is a hallmark of many cancers.[2] The development of selective inhibitors targeting the BRAF V600E mutation, such as vemurafenib and dabrafenib, represented a significant advancement in melanoma treatment.

However, these first-generation, or type I, RAF inhibitors are associated with a phenomenon known as paradoxical activation of the MAPK pathway.[3][4] In cells with wild-type BRAF and upstream activation of RAS, these inhibitors can promote RAF dimerization and transactivation, leading to an increase, rather than a decrease, in ERK signaling.[5] This has been linked to the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[5]

This compound (formerly known as DAY101, TAK-580, MLN2480) is a potent, oral, central nervous system-penetrant, type II pan-RAF inhibitor designed to overcome this limitation.[2][6] Unlike type I inhibitors, this compound effectively suppresses both monomeric and dimeric forms of RAF, thereby preventing paradoxical activation.[2][7] This guide will delve into the biochemical and structural basis for this advantage, supported by comparative data and detailed experimental methodologies.

Quantitative Analysis of RAF Inhibition

The inhibitory activity of this compound and other RAF inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the biochemical potency of this compound in comparison to a representative type I inhibitor, vemurafenib, against various RAF isoforms and mutants.

Table 1: Biochemical IC50 Values of this compound against RAF Kinases

| Analyte | This compound IC50 (nM) | Reference |

| BRAF V600E | 7.1 | [8] |

| Wild-Type BRAF | 10.1 | [8] |

| Wild-Type CRAF | 0.7 | [8] |

| ARAF | 55 | [4] |

| KIAA1549:BRAF | 190 | [9] |

Table 2: Comparative IC50 Values of RAF Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Reference |

| This compound | II | BRAF V600E | 7.1 | [8] |

| Wild-Type BRAF | 10.1 | [8] | ||

| Wild-Type CRAF | 0.7 | [8] | ||

| Vemurafenib | I | BRAF V600E | 31 | [10] |

| Wild-Type BRAF | 100 | [10] | ||

| Wild-Type CRAF | 48 | [10] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the differential effects of type I and type II RAF inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and assess paradoxical activation.

RAF Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit RAF kinase-mediated phosphorylation of its substrate, MEK.

Materials:

-

Recombinant human RAF kinase (e.g., BRAF V600E, wild-type BRAF, CRAF)

-

Recombinant inactive MEK1 substrate

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled kinase tracer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, RAF kinase, and MEK substrate in assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Eu-labeled antibody and fluorescent tracer).

-

Incubate at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for Europium and ~665 nm for the tracer).

-

Calculate the ratio of the acceptor (tracer) to donor (Europium) fluorescence.

-

Plot the fluorescence ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular MAPK Pathway Activation Assay (Meso Scale Discovery - MSD) for pERK

This electrochemiluminescence-based assay quantifies the levels of phosphorylated ERK (pERK) in cell lysates, providing a measure of MAPK pathway activation.

Materials:

-

Cell lines of interest (e.g., with wild-type BRAF and activated RAS)

-

Cell culture medium and supplements

-

Test compounds (e.g., this compound, vemurafenib)

-

Lysis buffer with protease and phosphatase inhibitors

-

MSD phospho-ERK1/2 assay kit (including MULTI-ARRAY plates pre-coated with capture antibody, SULFO-TAG™ detection antibody, and Read Buffer T)

-

Plate shaker

-

MSD Sector Imager

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the cell lysates.

-

Add blocking solution to the MSD plate and incubate for 1 hour with shaking.

-

Wash the plate and add the cell lysates. Incubate for 1-3 hours with shaking.

-

Wash the plate and add the SULFO-TAG™ detection antibody. Incubate for 1 hour with shaking.

-

Wash the plate and add Read Buffer T.

-

Immediately read the plate on an MSD Sector Imager.

-

Analyze the electrochemiluminescence signal and normalize it to the total protein concentration. Plot the normalized pERK levels against the compound concentration to assess paradoxical activation (an increase in pERK at certain concentrations) or inhibition.

Cell Viability/Proliferation Assay

This assay determines the effect of a compound on cell growth and survival.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

96-well or 384-well clear-bottom plates

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Seed cells at a low density in a multi-well plate and allow them to attach.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of viable cells relative to a vehicle-treated control.

-

Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound's mechanism as a type II RAF inhibitor that effectively targets both monomeric and dimeric forms of the kinase represents a significant advancement in overcoming the limitations of first-generation inhibitors. By preventing the transactivation of RAF dimers in the presence of upstream RAS activation, this compound avoids the paradoxical activation of the MAPK pathway. This characteristic, supported by the quantitative data and experimental evidence outlined in this guide, suggests a more favorable safety profile and the potential for broader therapeutic applications, particularly in cancers driven by BRAF fusions where RAF dimerization is a key oncogenic mechanism. The detailed protocols provided herein serve as a resource for researchers to further investigate the properties of this compound and other novel RAF inhibitors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. watermark02.silverchair.com [watermark02.silverchair.com]

- 5. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 study of the pan-RAF inhibitor this compound in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 7. aacrjournals.org [aacrjournals.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Tovorafenib's Preclinical Journey into the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovorafenib (formerly known as DAY1001 or TAK-580) is a type II pan-RAF inhibitor that has demonstrated significant promise in the treatment of pediatric low-grade gliomas (pLGG) with BRAF alterations. A critical attribute for any therapeutic agent targeting brain tumors is its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations within the central nervous system (CNS). This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the CNS penetration of this compound, offering valuable insights for researchers and drug development professionals in the field of neuro-oncology. Preclinical evidence strongly supports that this compound is a CNS-penetrant agent, a characteristic vital for its efficacy against intracranial tumors.[1][2][3][4][5][6][7][8][9]

Core Preclinical Findings on CNS Penetration

Initial nonclinical studies using various model systems have consistently demonstrated that this compound possesses good blood-brain barrier penetration. These investigations have shown its ability to distribute into healthy brain tissue as well as intracranial tumors.[1][2] This fundamental property underpins its clinical development for primary brain tumors.

Animal Models and Efficacy in Intracranial Tumors

A pivotal preclinical study utilized a mouse model with intracranial tumors generated by the stereotactic injection of pediatric low-grade astrocytoma cells harboring the KIAA1549-BRAF fusion oncogene.[1][2] This model is highly relevant to the patient population that this compound is designed to treat. In these preclinical settings, this compound has shown the ability to cause tumor regression, providing in vivo evidence of its activity within the CNS.[3]

While specific quantitative data on brain-to-plasma and cerebrospinal fluid (CSF)-to-plasma ratios from these preclinical studies are not extensively detailed in the currently available literature, the consistent reporting of its "brain-penetrant" nature across multiple publications underscores the robustness of this finding.

Experimental Protocols

Detailed experimental protocols from the foundational preclinical studies are summarized below to provide a methodological framework for researchers.

In Vivo Efficacy and Pharmacodynamic Studies

Animal Models:

-

Female NOD/SCID mice and female BALB/c nude mice have been utilized for in vivo xenograft studies.[10]

Tumor Implantation:

-

For intracranial tumor models, pediatric low-grade astrocytoma cells with KIAA1549-BRAF fusion were stereotactically injected into the brains of mice.[1][2]

-

For subcutaneous xenograft models, tumor cells were implanted to assess systemic antitumor activity.

Dosing Regimen:

-

This compound was administered orally once-daily in preclinical efficacy studies.[10]

Pharmacodynamic Assessment:

-

To confirm target engagement within the tumor tissue, levels of phosphorylated ERK (pERK), a downstream effector in the MAPK signaling pathway, were measured.

-

Tumor and plasma samples were collected at various time points post-dosing (e.g., 4, 8, and 24 hours) to correlate drug exposure with pathway inhibition.[3]

-

Western blotting is a standard method used to analyze pERK levels in tumor lysates.[10]

Pharmacokinetic Analysis:

-

Plasma concentrations of this compound were determined using validated bioanalytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5]

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many pediatric low-grade gliomas, this pathway is constitutively activated due to genetic alterations, most commonly BRAF fusions (e.g., KIAA1549-BRAF) or BRAF V600E mutations. This compound, as a type II RAF inhibitor, is capable of inhibiting both monomeric (BRAF V600E) and dimeric (BRAF fusions) forms of the RAF kinase, thereby blocking downstream signaling and inhibiting tumor growth.

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound's CNS activity typically follows a structured workflow designed to establish its ability to cross the BBB, engage its target, and exert a therapeutic effect.

References

- 1. Phase 1 study of the pan-RAF inhibitor this compound in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. dayonebio.com [dayonebio.com]

- 5. Phase 1 study of the pan-RAF inhibitor this compound in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The type II RAF inhibitor this compound in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dayonebio.com [dayonebio.com]

- 10. researchgate.net [researchgate.net]

Tovorafenib for KIAA1549-BRAF Fusion Glioma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Pediatric Low-Grade Gliomas and the Promise of Targeted Therapy

Pediatric low-grade gliomas (pLGGs) are the most prevalent central nervous system tumors in children.[1][2] While often slow-growing, their location can lead to significant morbidity, including vision loss and endocrine dysfunction, making treatment challenging.[3] For decades, treatment has relied on surgery, radiation, and conventional chemotherapy, which carry the risk of long-term side effects in developing patients.[3][4]

A paradigm shift in understanding and treating pLGGs has been driven by molecular discoveries. A significant portion of these tumors, particularly pilocytic astrocytomas, are driven by a specific genomic alteration: a tandem duplication on chromosome 7q34.[5][6] This event creates a fusion gene between KIAA1549 and the BRAF kinase, resulting in a constitutively active fusion protein that drives tumor growth through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5][6][7]

Tovorafenib (formerly DAY101) has emerged as a promising targeted therapy for this patient population. It is an investigational, oral, brain-penetrant, and highly selective Type II pan-RAF kinase inhibitor.[2][8][9] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical validation, clinical efficacy, and the experimental methodologies used in its evaluation for KIAA1549-BRAF fusion-positive gliomas.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

The KIAA1549-BRAF fusion results in the loss of BRAF's autoinhibitory N-terminal domain, leading to constitutive dimerization and RAS-independent activation of the MAPK pathway (RAS-RAF-MEK-ERK).[5][10] This sustained signaling cascade is a primary driver of cellular proliferation and survival in these tumor cells.[3]

Unlike Type I BRAF inhibitors, which are effective against BRAF V600E monomers but can paradoxically activate the MAPK pathway in BRAF fusion-positive cells, this compound is a Type II inhibitor.[11][12] This distinction is critical. This compound binds to and inhibits both monomeric and dimeric forms of RAF kinases, effectively shutting down the aberrant signaling from the KIAA1549-BRAF fusion protein without causing paradoxical activation.[12][13][14] Its ability to penetrate the central nervous system makes it particularly well-suited for treating brain tumors.[12][13]

Signaling Pathway Diagram

Caption: MAPK signaling pathway with KIAA1549-BRAF fusion and this compound's point of inhibition.

Clinical Development and Efficacy: The FIREFLY-1 Trial

The pivotal study evaluating this compound in this context is the Phase 2 FIREFLY-1 (NCT04775485) trial, an open-label study in patients aged 6 months to 25 years with relapsed or progressive pLGG harboring a known activating BRAF alteration.[1][15] The trial has demonstrated significant and durable anti-tumor activity.

Patient Demographics and Baseline Characteristics (FIREFLY-1 Arm 1)

| Characteristic | Value (N=77) |

| Median Age at Enrollment, years (range) | 8 (2-21)[1] |

| BRAF Alteration Type | |

| Fusion/Rearrangement | 83% (n=64)[1][16] |

| V600E Mutation | 17% (n=13)[1][16] |

| Median Prior Lines of Systemic Therapy (range) | 3 (1-9)[1][2] |

| Prior MAPK Pathway-Targeted Agents | 60%[1][2] |

| Most Common Tumor Site | Optic Pathway (51%)[1][16] |

| Data from the September 28, 2022 data cutoff. |

Efficacy Data from the FIREFLY-1 Trial (Arm 1)

The primary endpoint was Overall Response Rate (ORR) as defined by Response Assessment in Neuro-Oncology (RANO) criteria, determined by a blinded independent review committee.

| Efficacy Endpoint | Data Cutoff: Dec 22, 2022 (n=77 treated) | Data Cutoff: Jun 5, 2023 (n=69 RANO-HGG evaluable) |

| Overall Response Rate (ORR) | 64%[9][17] | 67%[18] |

| Complete Response (CR) | 4%[9] | N/A |

| Partial Response (PR) | 59%[9] | N/A |

| Clinical Benefit Rate (CBR) | 91%[9][17] | 93%[18] |

| Stable Disease (SD) | 28%[9] | N/A |

| Median Time to Response | 2.8 months[17] | 5.5 months[19] |

| Median Duration of Treatment | 8.4 months[1] | 15.8 months[15][18] |

Note: Different data cutoffs and evaluable patient populations account for variations in reported metrics.

Based on these robust results, a New Drug Application (NDA) for this compound was submitted to the U.S. Food and Drug Administration (FDA) and subsequently approved on April 23, 2024, for patients 6 months of age and older with relapsed or refractory pLGG harboring a BRAF fusion or rearrangement, or a BRAF V600 mutation.[20]

A Phase 3 trial, LOGGIC/FIREFLY-2 (NCT05566795), is currently underway to evaluate this compound as a first-line systemic therapy compared to standard-of-care chemotherapy in newly diagnosed pLGG patients with RAF alterations.[11][21][22]

Pharmacokinetics and Safety Profile

Pharmacokinetics

| Parameter | Description |

| Absorption | Orally administered.[8] Steady-state is reached in approximately 12 days.[23] |

| Distribution | Apparent volume of distribution is 60 L/m². It is 97.5% bound to human plasma proteins and effectively crosses the blood-brain barrier.[23] |

| Metabolism | Primarily metabolized by aldehyde oxidase and CYP2C8, with minor contributions from CYP3A, CYP2C9, and CYP2C19.[23] |

| Excretion | Details on excretion pathways are part of ongoing clinical pharmacology studies. |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1][15] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.

| Adverse Event (Any Grade) | Frequency (N=137) |

| Change in hair color | 76%[15] |

| Fatigue | 44%[15] |

| Maculopapular rash | 41%[15] |

| Dry skin | 33%[15] |

| Dermatitis acneiform | 30%[15] |

| Increased creatine phosphokinase (CPK) | 64%[2] |

| Anemia | 46%[2] |

| Data from the FIREFLY-1 safety population as of June 5, 2023.[15] |

The most common Grade 3 or 4 laboratory abnormalities included decreased phosphate, decreased hemoglobin, and increased CPK.[20] Dose modifications due to TRAEs were required in a minority of patients, and discontinuations were infrequent.[1]

Experimental Protocols and Methodologies

The development of this compound was supported by robust preclinical and clinical experimental work. Key methodologies are detailed below.

In Vitro and In Vivo Preclinical Models

A significant challenge in studying KIAA1549-BRAF pLGG has been the lack of established cell lines, as the fusion can induce oncogene-induced senescence.[24][25] Researchers have developed several models to overcome this.

-

Stable Cell Line Generation: NIH 3T3 fibroblast cell lines were engineered to stably express the KIAA1549-BRAF fusion. These models demonstrated that the fusion is oncogenic and sufficient for malignant transformation and in vivo tumor formation.[24]

-

CRISPR-Cas9 Genome Engineering: More advanced models utilize CRISPR-Cas9 to induce the specific tandem duplication of Kiaa1549-Braf in neural stem cells ex vivo.[5][26] These cells, when orthotopically injected, generate tumors with histopathological features resembling human pLGG.[5][26]

In Vitro Drug Activity Assessment Workflow

This workflow is used to determine the effect of this compound on cell viability and MAPK pathway signaling.

References

- 1. Clinical activity of pan-RAF inhibitor this compound in the registrational pediatric low-grade glioma arm of the phase 2 FIREFLY-1 (PNOC026) study. - ASCO [asco.org]

- 2. ascopubs.org [ascopubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 5. Modeling BRAF-fusion driven pediatric brain tumors in the mouse - Andrea Ventura [grantome.com]

- 6. Pediatric glioma-associated KIAA1549:BRAF expression regulates neuroglial cell growth in a cell type-specific and mTOR-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dayonebio.com [dayonebio.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. onclive.com [onclive.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. LOGGIC/FIREFLY-2: a phase 3, randomized trial of this compound vs. chemotherapy in pediatric and young adult patients with newly diagnosed low-grade glioma harboring an activating RAF alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phase 1 study of the pan-RAF inhibitor this compound in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. Day One Announces Updated FIREFLY-1 Data for this compound and Completion of Rolling NDA Submission to FDA for Relapsed or Progressive Pediatric Low-Grade Glioma (pLGG) | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 16. meetings.asco.org [meetings.asco.org]

- 17. Day One Announces Positive Initial Data from Pivotal FIREFLY-1 Trial of this compound (DAY101) in Relapsed Pediatric Low-Grade Glioma | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 18. A Study to Evaluate this compound in Pediatric and Young Adult Participants With Relapsed or Progressive Low-Grade Glioma and Advance Solid Tumors [clin.larvol.com]

- 19. dayonebio.com [dayonebio.com]

- 20. FDA Approval Summary: this compound for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. LOGGIC/FIREFLY-2: a phase 3, randomized trial of this compound vs. chemotherapy in pediatric and young adult patients with newly diagnosed low-grade glioma harboring an activating RAF alteration – ScienceOpen [scienceopen.com]

- 23. go.drugbank.com [go.drugbank.com]

- 24. 2021meeting.cns.org [2021meeting.cns.org]

- 25. researchgate.net [researchgate.net]

- 26. TMOD-11. MODELING AND TARGETING KIAA1549-BRAF DRIVEN CNS TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Tovorafenib in NF1-Deficient Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibromatosis Type 1 (NF1) is a genetic disorder characterized by a predisposition to the development of benign and malignant tumors. The loss of function of the NF1 gene product, neurofibromin, leads to the overactivation of the RAS/MAPK signaling pathway, a key driver of tumorigenesis. Tovorafenib (DAY101), a type II RAF inhibitor, has been investigated as a potential therapeutic agent for tumors with MAPK pathway alterations. This technical guide provides an in-depth overview of the preclinical investigation of this compound in NF1-deficient tumor models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows. While this compound has shown significant efficacy in BRAF-altered pediatric low-grade gliomas, its activity as a monotherapy in NF1-deficient tumors is limited. Preclinical evidence strongly suggests that a combination therapy approach, particularly with MEK inhibitors, may be necessary to achieve a meaningful clinical benefit in this patient population.

Introduction: The Role of NF1 in Tumorigenesis and the Rationale for Targeting the MAPK Pathway

Neurofibromin is a GTPase-activating protein (GAP) that negatively regulates RAS by accelerating the conversion of active GTP-bound RAS to its inactive GDP-bound state. Loss-of-function mutations in the NF1 gene result in constitutively active RAS, leading to the downstream activation of the mitogen-activated protein kinase (MAPK) signaling cascade (RAF-MEK-ERK).[1][2][3][4][5] This sustained signaling promotes cell proliferation, survival, and ultimately, tumor formation.

This compound is an oral, central nervous system (CNS)-penetrant, selective type II RAF inhibitor.[1][2] Unlike type I RAF inhibitors, this compound inhibits both monomeric and dimeric forms of RAF kinases, a mechanism that can be advantageous in tumors with RAS activation.[1][2][3] The initial rationale for investigating this compound in NF1-deficient tumors was based on the hypothesis that inhibiting a key downstream effector of RAS, the RAF kinase, would abrogate the oncogenic signaling driven by NF1 loss.

Preclinical Efficacy of this compound in NF1-Deficient Tumor Models

Preclinical studies have consistently demonstrated that this compound monotherapy exhibits limited anti-tumor activity in NF1 loss-of-function (LOF) tumor models.[1][2][3] This contrasts with its marked efficacy in models of tumors driven by BRAF fusions.[1][3]

In Vitro Anti-proliferative Activity

Cell viability assays in NF1-LOF tumor cell lines, including melanoma (MeWo) and malignant peripheral nerve sheath tumor (MPNST) cell lines (sNF96.2), have shown little to no anti-proliferative effect with single-agent this compound treatment.[1][6]

Table 1: In Vitro Anti-proliferative Activity of this compound in an NF1-LOF Tumor Cell Line

| Cell Line | Tumor Type | This compound IC50 (µM) |

| sNF96.2 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | >1 |

Data extracted from preclinical studies investigating the effect of this compound.[1]

In Vivo Tumor Growth Inhibition

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft models of NF1-deficient tumors have corroborated the in vitro findings. Treatment with this compound at clinically relevant doses did not result in significant tumor growth inhibition in an NF1-LOF embryonal rhabdomyosarcoma (ERMS) PDX model or an NF1-LOF melanoma xenograft model (MeWo).[1][7] In a genetically engineered mouse model of NF1-associated plexiform neurofibroma, an increase in tumor volume was observed in approximately 17% of mice treated with this compound.[8]

Table 2: In Vivo Efficacy of this compound in NF1-LOF Xenograft Models

| Model | Tumor Type | Treatment | Outcome |

| ERMS PDX | Embryonal Rhabdomyosarcoma | This compound (25 mg/kg, daily) | No significant anti-tumor activity |

| MeWo Xenograft | Melanoma | This compound (25 mg/kg, daily) | No significant anti-tumor activity |

Results are based on in vivo efficacy studies in mouse models.[1]

Signaling Pathway Analysis: The MAPK Cascade in NF1-Deficiency and the Impact of this compound

The lack of efficacy of this compound monotherapy in NF1-deficient tumors can be explained by the complex feedback mechanisms within the MAPK pathway. In NF1-LOF cells, RAS is hyperactivated, leading to strong downstream signaling. Inhibition of RAF alone may be insufficient to block the pathway completely and can sometimes lead to paradoxical activation of ERK signaling at lower drug concentrations.[1][2][3]

Below is a diagram illustrating the MAPK signaling pathway in the context of NF1 deficiency and the site of action of this compound.

Caption: MAPK signaling in NF1-deficient tumors and the target of this compound.

The Synergy of Combined RAF and MEK Inhibition

Preclinical data strongly suggest that vertical inhibition of the MAPK pathway, by combining a RAF inhibitor with a MEK inhibitor, is a more effective strategy for treating NF1-deficient tumors.[1][2][3] The combination of this compound with the MEK inhibitor pimasertib has been shown to result in synergistic anti-tumor effects in NF1-LOF models in vitro and ex vivo.[1][3][6] This is consistent with findings for other type II RAF inhibitors in combination with MEK inhibitors in various RAS-driven cancers.[6]

Table 3: In Vitro Synergy of this compound and Pimasertib in an NF1-LOF Cell Line

| Cell Line | Combination | Effect |

| sNF96.2 | This compound + Pimasertib | Synergy |

Based on in vitro combination studies.[1][4]

Experimental Protocols

This section details the key experimental methodologies employed in the preclinical evaluation of this compound in NF1-deficient tumor models, as described in the cited literature.

Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of this compound.

-

Cell Lines: NF1-LOF tumor cell lines (e.g., MeWo, sNF96.2).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega).

-

Luminescence is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) bearing subcutaneously implanted NF1-LOF tumor fragments (PDX) or cell lines.[1]

-

Methodology:

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound (e.g., 25 mg/kg) or vehicle is administered orally once daily.[1][7]

-

Tumor volume and body weight are measured twice weekly.

-

The study is continued for a predefined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint.[1][7]

-

Tumor growth inhibition is calculated and statistically analyzed.

-

Western Blot Analysis for Phospho-ERK

-

Objective: To assess the pharmacodynamic effect of this compound on MAPK pathway signaling.

-

Methodology:

-

NF1-LOF tumor cells are treated with various concentrations of this compound for a specified time.

-

For in vivo studies, tumors are collected from treated mice at specific time points (e.g., 4 and 24 hours post-dose).[1][7]

-

Cell or tumor lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by secondary antibodies.

-

Protein bands are visualized and quantified using an imaging system.

-

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation.

Caption: Preclinical workflow for evaluating this compound in NF1-deficient tumors.

Clinical Context and Future Directions

The pivotal Phase 2 FIREFLY-1 trial evaluated this compound in pediatric patients with relapsed or progressive low-grade glioma harboring a known activating BRAF alteration.[9][10][11][12] This trial demonstrated a high overall response rate and clinical benefit rate in this specific patient population.[10] However, it is crucial to note that patients with a known or suspected diagnosis of NF1 were excluded from this and other key clinical trials of this compound.[13][14][15]

The preclinical findings, coupled with the exclusion of NF1 patients from pivotal trials, underscore the need for a distinct therapeutic development path for NF1-deficient tumors. The strong preclinical rationale for combining RAF and MEK inhibitors provides a clear direction for future clinical investigation in this patient population. The FIRELIGHT-1 study is evaluating this compound in combination with the MEK inhibitor pimasertib in patients with solid tumors harboring MAPK pathway alterations, which may provide valuable insights for NF1-related tumors.[2][5]

Conclusion

The investigation of this compound in NF1-deficient tumors highlights the complexities of targeting the MAPK pathway in different genetic contexts. While this compound is a potent RAF inhibitor, preclinical evidence indicates that as a monotherapy, it is largely ineffective in tumors driven by NF1 loss of function. A more promising strategy for this patient population appears to be the vertical inhibition of the MAPK pathway through the combination of a type II RAF inhibitor like this compound with a MEK inhibitor. Further clinical investigation of such combination therapies is warranted to address the unmet medical need in patients with NF1-associated malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Activity of the Type II RAF Inhibitor this compound in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Abstract 1972: Preclinical activity of the type II RAF inhibitor this compound in tumor models harboring either a BRAF fusion or a NF1-LOF mutation | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. FDA Approval Summary: this compound for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Day One Announces Topline Data from Pivotal Phase 2 FIREFLY-1 Trial Demonstrating Meaningful Responses with this compound (DAY101) in Recurrent or Progressive Pediatric Low-Grade Glioma | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 11. Day One Announces Updated FIREFLY-1 Data for this compound and Completion of Rolling NDA Submission to FDA for Relapsed or Progressive Pediatric Low-Grade Glioma (pLGG) | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 12. Day One Announces Topline Data from Pivotal Phase 2 FIREFLY-1 Trial Demonstrating Meaningful Responses with this compound (DAY101) in Recurrent or Progressive Pediatric Low-Grade Glioma | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 13. A Phase I Study of this compound/DAY101 (formerly TAK-580, MLN2480) for Children with Low-Grade Gliomas and Other RAS/RAF/MEK/ERK Pathway Activated Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 14. Facebook [cancer.gov]

- 15. ascopubs.org [ascopubs.org]

Tovorafenib: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Tovorafenib (formerly known as DAY101, TAK-580, MLN2480, or BIIB024) is an investigational, oral, central nervous system-penetrant, type II pan-RAF inhibitor.[1][2] It has shown significant clinical activity in pediatric low-grade gliomas (pLGG) with BRAF alterations.[3][4][5] This technical guide provides an in-depth look at the off-target kinase profiling of this compound, with a focus on its selectivity within the RAF kinase family.

On-Target and Off-Target Kinase Activity

This compound is designed to be a potent inhibitor of RAF kinases, which are key components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[1][6] As a type II inhibitor, it targets both monomeric and dimeric forms of the RAF kinases.[1] Its primary on-target efficacy is against BRAF fusions and BRAF V600E mutations.[1][3]

While highly selective for the RAF family, understanding the broader kinase interaction profile, including potential off-target effects, is crucial for comprehensive drug development and predicting potential side effects.

RAF Isoform Selectivity

Biochemical kinase assays have demonstrated that this compound is a potent pan-RAF inhibitor, though it exhibits differential activity against the three main RAF isoforms: ARAF, BRAF, and CRAF.[6][7][8] Notably, many type II RAF inhibitors, including this compound, are considered ARAF-sparing.[8]

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro potency of this compound against key RAF kinases.

| Kinase Target | IC50 (nM) | Assay Conditions | Reference |

| BRAF V600E | 7.1 | Biochemical kinase assay | [1] |

| BRAF (wild-type) | 10.1 | Biochemical kinase assay | [1] |

| CRAF (wild-type) | 0.7 | Biochemical kinase assay | [1] |

This data highlights this compound's high potency against BRAF and particularly CRAF, while other studies have indicated it is a poor inhibitor of ARAF.[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase profiling data is essential for interpretation and comparison.

Biochemical Kinase Assays

Objective: To determine the in vitro potency of this compound against purified RAF kinase isoforms.

Methodology:

-

Protein Expression and Purification: Human BRAF (wild-type and V600E mutant) and CRAF (wild-type) kinase domains are expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

-

Kinase Reaction: The kinase reaction is typically performed in a buffer containing ATP and a substrate (e.g., MEK1).

-

Inhibitor Addition: this compound is added at varying concentrations to determine the dose-dependent inhibition of kinase activity.

-

Detection: Kinase activity is measured by quantifying the phosphorylation of the substrate. This can be achieved through various methods, such as:

-

Radioisotope-based assays: Using radiolabeled ATP (e.g., ³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-